1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-29-18-5-4-6-19-20(18)23-22(31-19)24-13-16(14-24)30-21(26)15-7-9-17(10-8-15)32(27,28)25-11-2-3-12-25/h4-10,16H,2-3,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDCWTVXQDICFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors . The final step involves the esterification of the azetidine derivative with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the azetidine ring may enhance the compound’s binding affinity . The exact pathways and targets would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their potential in medicinal chemistry.
Uniqueness
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is unique due to the combination of the thiazole and azetidine rings, which may confer distinct biological activities and chemical properties .
Biological Activity
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl 4-(pyrrolidine-1-sulfonyl)benzoate is a complex organic compound that integrates a benzothiazole moiety with an azetidine ring. This compound is part of a larger class of azetidine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 496.6 g/mol. The IUPAC name is 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine. The structural features include:
| Feature | Description |
|---|---|
| Benzothiazole Moiety | Enhances biological activity through interactions with biological targets. |
| Azetidine Ring | Provides structural rigidity and influences pharmacokinetics. |
| Pyrrolidine Sulfonamide | May enhance solubility and bioavailability. |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as:
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (e.g., A431, A549) .
- Antibacterial Effects : Compounds with similar structures exhibit antibacterial properties by inhibiting key bacterial enzymes .
Biological Activity Studies
Research has shown that derivatives of benzothiazole exhibit significant biological activities. For instance:
- Anticancer Activity : A study synthesized twenty-five novel benzothiazole compounds that were screened for their ability to inhibit cancer cell growth. Notably, one compound demonstrated significant inhibition of IL-6 and TNF-α activity, indicating potential anti-inflammatory properties alongside anticancer effects .
- Enzyme Inhibition : Compounds containing the sulfonamide group have shown promise in inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
Case Study 1: Anticancer Screening
A series of benzothiazole derivatives were tested against non-small cell lung cancer cell lines. The lead compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antibacterial Evaluation
Compounds were evaluated against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety was particularly effective in enhancing antibacterial activity .
Comparative Analysis
A comparative analysis of related compounds reveals distinct biological profiles based on structural variations:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole + Azetidine | Anticancer (IC50 < 10 µM) |
| Compound B | Benzothiazole + Thiadiazole | Antibacterial (MIC < 5 µg/mL) |
| Compound C | Benzothiazole + Sulfonamide | Enzyme inhibition (AChE) |
Q & A
Basic: What are the common synthetic routes for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, leveraging key functional groups:
- Benzothiazole core formation : Condensation of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions (e.g., H₂SO₄) .
- Azetidine ring introduction : Cyclization via nucleophilic substitution, using reagents like epichlorohydrin or azetidine precursors under basic conditions (e.g., K₂CO₃) .
- Pyrrolidine sulfonyl coupling : Sulfonylation of the benzoate intermediate using pyrrolidine-1-sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
- Esterification : Activation of the carboxylic acid (e.g., via EDCI/HOBt) and reaction with the azetidine-alcohol intermediate .
Key purification methods : Column chromatography (silica gel, EtOAc/hexane) and recrystallization (methanol/water) .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- IR Spectroscopy : Identifies ester carbonyl (1720–1740 cm⁻¹), sulfonyl S=O (1150–1350 cm⁻¹), and benzothiazole C=N (1600 cm⁻¹) stretches .
- NMR (¹H/¹³C) :
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ and fragmentation patterns matching the benzothiazole and pyrrolidine moieties .
Advanced: How can contradictory biological activity data for benzothiazole derivatives be resolved?
Answer:
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency trends .
- Structural analogs : Synthesize derivatives with incremental modifications (e.g., substituents on the benzothiazole or pyrrolidine) to isolate activity drivers .
- Target-specific assays : Use enzymatic assays (e.g., HIV-1 protease inhibition) or cell-based models (e.g., tumor cell lines) to correlate structure-activity relationships (SAR) .
- Computational docking : Predict binding affinities to biological targets (e.g., using AutoDock Vina) to explain discrepancies between in vitro and in vivo results .
Advanced: What strategies optimize the esterification step in synthesis?
Answer:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate ester formation via nucleophilic catalysis .
- Solvent optimization : Anhydrous DMF or THF improves reaction efficiency by minimizing hydrolysis .
- Temperature control : Maintain 0–5°C during coupling to reduce side reactions (e.g., azetidine ring opening) .
- Real-time monitoring : Employ TLC (Rf ~0.5 in EtOAc/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .
Advanced: How does the sulfonyl group influence pharmacokinetic properties?
Answer:
The pyrrolidine-1-sulfonyl moiety impacts:
- Solubility : Enhances aqueous solubility via polar sulfonyl interactions, critical for bioavailability .
- Metabolic stability : Sulfonyl groups resist oxidative metabolism (e.g., CYP450 enzymes), prolonging half-life .
- Protein binding : High plasma protein binding (e.g., >90%) due to hydrophobic and hydrogen-bonding interactions .
- Toxicity : Assess sulfonate excretion pathways (renal/hepatic) using in vitro microsomal assays (e.g., rat liver S9 fractions) .
Basic: What are the key stability considerations for this compound?
Answer:
- Hydrolysis : The ester group is prone to base-catalyzed hydrolysis. Store at pH 5–7 in anhydrous conditions (e.g., desiccated, under N₂) .
- Photodegradation : Benzothiazole derivatives degrade under UV light. Use amber vials and minimize light exposure during handling .
- Thermal stability : Decomposition above 150°C. Confirm purity via DSC (melting point ~180–185°C) .
Advanced: What computational methods model this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use Schrödinger Suite or MOE to predict binding modes to targets (e.g., HIV-1 protease, PDB ID: 1HPV) .
- MD simulations : GROMACS or AMBER for analyzing ligand-receptor dynamics over 100-ns trajectories .
- QSAR modeling : Develop regression models (e.g., CoMFA) using electronic (HOMO/LUMO) and steric descriptors from Gaussian calculations .
Advanced: How to address low yields in azetidine ring formation?
Answer:
- Precursor optimization : Use tert-butyloxycarbonyl (Boc)-protected azetidines to prevent side reactions .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields by 20–30% via controlled dielectric heating .
- Catalytic systems : Employ Pd(OAc)₂/Xantphos for cross-coupling steps (e.g., Suzuki-Miyaura for benzothiazole-azetidine linkage) .
Basic: What are the documented biological activities of structurally similar compounds?
Answer:
- Antiviral : 6-Fluoro-benzothiazole derivatives inhibit HIV-1 protease (IC₅₀ = 0.8 µM) .
- Antitumor : Pyrazole-thiazolidinone hybrids show cytotoxicity against MCF-7 cells (IC₅₀ = 12 µM) .
- Antimicrobial : Sulfonyl-containing analogs exhibit MIC = 4 µg/mL against S. aureus .
Advanced: What environmental impact assessments are relevant for this compound?
Answer:
- Biodegradation : Use OECD 301F (manometric respirometry) to assess aerobic degradation in activated sludge .
- Ecototoxicity : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) tests .
- Bioaccumulation : Predict log Kow (2.5–3.5) via HPLC retention time correlation, indicating moderate bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
